molecular formula C13H19NO4S B2471822 3-(dipropylsulfamoyl)benzoic Acid CAS No. 53212-78-5

3-(dipropylsulfamoyl)benzoic Acid

Cat. No.: B2471822
CAS No.: 53212-78-5
M. Wt: 285.36
InChI Key: SGTNTKLYLWGFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-(dipropylsulfamoyl)benzoic Acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 Member 8 (SLC22A8) . This protein is a renal organic anion transporter, which plays a crucial role in the excretion and reabsorption of various compounds, including uric acid .

Mode of Action

Probenecid acts as an inhibitor of its target, SLC22A8 . It blocks the reabsorption of urate in the kidneys, thereby increasing the urinary excretion of uric acid . This leads to a decrease in serum urate levels . Additionally, Probenecid has been found to inhibit the human bitter taste receptor TAS2R16, suppressing the bitter perception of certain substances .

Biochemical Pathways

The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate, Probenecid disrupts the balance of this pathway, leading to increased uric acid excretion .

Pharmacokinetics

The pharmacokinetics of Probenecid involve its ability to increase the plasma concentration of various drugs . It achieves this by reducing the renal tubular excretion of these drugs . This property of Probenecid has been used to enhance the efficacy of certain antibacterial therapies .

Result of Action

The primary molecular effect of Probenecid’s action is the reduction of serum urate concentrations . This makes it an effective treatment for conditions like gouty arthritis and hyperuricemia . On a cellular level, Probenecid’s inhibition of TAS2R16 can suppress the bitter perception of certain substances .

Action Environment

The action, efficacy, and stability of Probenecid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as it relies on the kidneys to excrete uric acid . Additionally, the drug’s interaction with other medications can also influence its action .

Biochemical Analysis

Biochemical Properties

3-(dipropylsulfamoyl)benzoic Acid interacts with various enzymes and proteins. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This suggests that it interacts with renal transport enzymes and protein receptors on the kidney tubules .

Cellular Effects

The compound influences cell function by altering the renal excretion of organic anions and reducing tubular reabsorption of urate . This could potentially impact cell signaling pathways and cellular metabolism, particularly in renal cells.

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the renal excretion of organic anions and reducing tubular reabsorption of urate . This suggests that it may bind to transport enzymes and protein receptors on the kidney tubules, inhibiting their function .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the excretion of uric acid . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate , suggesting that it interacts with enzymes involved in these processes.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via its interaction with transport enzymes and protein receptors on the kidney tubules . It may affect the localization or accumulation of these proteins.

Subcellular Localization

Given its role in inhibiting renal excretion and reducing tubular reabsorption, it is likely localized to the kidney tubules where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 3-(dipropylsulfamoyl)benzoic acid involves large-scale sulfonation processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of eco-friendly methods, such as cocrystallization, has also been explored to enhance the solubility and dissolution rate of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(Dipropylsulfamoyl)benzoic acid is unique in its dual role as a uricosuric agent and an inhibitor of organic anion transporters. Its ability to inhibit bitter taste receptors also sets it apart from other similar compounds .

Properties

IUPAC Name

3-(dipropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNTKLYLWGFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.